molecular formula C20H13F2N3OS B2955228 4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-09-6

4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2955228
CAS No.: 941926-09-6
M. Wt: 381.4
InChI Key: WWHAPCPPUYVQBY-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with two distinct groups:

  • A 4-fluorobenzo[d]thiazol-2-yl moiety, which introduces electron-withdrawing fluorine atoms and a rigid heterocyclic system.

The dual substitution at the benzamide nitrogen creates steric and electronic complexity, making it a candidate for targeting enzymes or receptors with hydrophobic and polar binding pockets.

Properties

IUPAC Name

4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3OS/c21-14-9-7-13(8-10-14)19(26)25(12-15-4-1-2-11-23-15)20-24-18-16(22)5-3-6-17(18)27-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHAPCPPUYVQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound that integrates a fluorinated benzothiazole moiety with a pyridine derivative. This unique structural combination is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound features the following structural components:

  • Benzothiazole Core : Known for its broad spectrum of biological activities.
  • Fluorine Substituents : Enhance lipophilicity and cellular uptake.
  • Pyridine Ring : Contributes to the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research has shown that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties :
    • Significant efficacy against Mycobacterium tuberculosis, suggesting potential as an anti-tubercular agent.
    • Synergistic effects when combined with cell-penetrating peptides to combat resistant bacterial strains.
  • Anticancer Activity :
    • Compounds with similar structures have demonstrated promising results in inhibiting cancer cell proliferation. The benzothiazole moiety is particularly linked to anticancer properties through various mechanisms, including enzyme inhibition .
  • Structure-Activity Relationships (SAR) :
    • Modifications of the N-aryl amide group linked to the thiazole ring have been crucial in enhancing biological activity, particularly against Plasmodium falciparum, indicating a pathway for developing antimalarial agents .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamideContains phenoxy groupAntimicrobial
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamideCyclopentanecarboxamide structureAntitubercular
N-(benzothiazol-2-yl)-N-(pyridin-methyl)acetamideLacks fluorine substitutionAnticancer

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation or bacterial resistance mechanisms.
  • Cellular Uptake : Enhanced by the fluorine substitutions, allowing for better interaction with cellular targets.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide exhibits potential anticancer properties. Preliminary studies have shown its effectiveness against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole ring enhance its efficacy against cancer cells. The compound's mechanism involves the inhibition of specific enzymes crucial for cancer cell proliferation, such as cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and tumor progression .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. It inhibits the growth of certain bacterial strains, suggesting its potential as an antibacterial agent. This property may be attributed to the interaction of the benzothiazole moiety with bacterial enzymes, disrupting their function.

Study on Anticancer Activity

In a study published in Advances in Cancer Therapy, researchers synthesized derivatives of this compound and tested their anticancer effects on MCF-7 and HeLa cell lines. The findings indicated that certain modifications led to enhanced cytotoxicity and induced apoptosis in cancer cells .

Inhibition of Cyclooxygenase Enzymes

Another study focused on the inhibition of cyclooxygenase enzymes by the compound. It was found that this compound effectively reduced prostaglandin levels, which are implicated in inflammatory responses associated with cancer growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Table 1: Key Structural Differences in Benzamide Derivatives
Compound Name Substituents on Benzamide Core Molecular Weight Key Features
Target Compound 4-Fluoro, N-(4-fluorobenzo[d]thiazol-2-yl), N-(pyridin-2-ylmethyl) 381.4 Dual fluorine atoms, pyridine-methyl group
4-Acetyl-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide 4-Acetyl instead of 4-fluoro 405.4 Electron-withdrawing acetyl group
N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 4-Pyrrolidin-1-ylsulfonyl substituent 469.5 Sulfonyl group enhances solubility
4-Fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide Fluorine at 6-position on benzo[d]thiazole 381.4 Altered fluorine position affects electronics
TOZ5 (4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide) Methoxy and morpholino groups on benzo[d]thiazole 431.4 Increased polarity from morpholino

Key Observations :

  • Solubility : The sulfonyl group in improves aqueous solubility, which is critical for bioavailability.
  • Positional Isomerism : The 6-fluorobenzo[d]thiazole isomer in may exhibit different steric interactions in target binding compared to the 4-fluoro analog.

Key Insights :

  • Kinase Inhibition : The pyridinyl-thiazole motif in GSK1570606A suggests the target compound may similarly modulate kinase activity.
  • NF-κB Modulation: Aminothiazole derivatives like Compound 50 enhance NF-κB signaling, implying that the target compound’s thiazole core could interact with inflammatory pathways.

Q & A

Q. Advanced Modeling

  • QSAR studies : Correlate logP (2.5–3.5) with blood-brain barrier permeability for CNS targets .
  • ADMET prediction : SwissADME or pkCSM tools assess bioavailability (%F > 50%) and toxicity (e.g., hERG inhibition risk) .
  • Free-energy perturbation : Identify fluorine substitutions that enhance binding without metabolic liability .

How are reaction conditions optimized for scalability in academic settings?

Q. Basic Process Chemistry

  • Solvent selection : Ethanol/THF mixtures balance reactivity and safety (bp 78–82°C) .
  • Catalyst screening : Amberlyst-15 or Pd/C for efficient coupling (yield improvement from 60% to 86%) .
  • Purification : Column chromatography (SiO2, hexane/EtOAc) or recrystallization (MeOH/CHCl3) .

What spectroscopic techniques differentiate regioisomers or polymorphs?

Q. Advanced Characterization

  • 13C NMR : Distinct carbonyl signals at 165–170 ppm for amide vs. ester functionalities .
  • IR spectroscopy : Stretching frequencies for C=O (1680–1700 cm⁻¹) and C–F (1100–1200 cm⁻¹) .
  • PXRD : Compare experimental patterns with simulated data from Mercury software to identify polymorphs .

How is the compound’s stability under varying pH/temperature conditions assessed?

Q. Basic Stability Studies

  • Forced degradation : Incubate in 0.1N HCl/NaOH (25°C, 24h) and monitor via HPLC (C18 column, 220 nm) .
  • Thermogravimetric analysis (TGA) : Decomposition onset >200°C confirms thermal stability .

What strategies mitigate synthetic byproducts (e.g., diastereomers or dimerization)?

Q. Advanced Reaction Engineering

  • Steric control : Use bulky bases (e.g., DIPEA) to minimize N-alkylation side reactions .
  • Low-temperature protocols : Slow addition of electrophiles (-10°C) to reduce dimerization .

How is the compound integrated into interdisciplinary research (e.g., materials science)?

Q. Advanced Applications

  • Coordination chemistry : Chelation with transition metals (e.g., Pd(II)) for catalytic applications .
  • Photophysical studies : UV-vis and fluorescence spectroscopy to assess π-conjugation for OLEDs .

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